
1-(Cyclohexylmethyl)piperidin-4-ol
描述
1-(Cyclohexylmethyl)piperidin-4-ol is a chemical compound with the molecular formula C12H23NO and a molecular weight of 197.32 g/mol. It is a derivative of piperidine, featuring a cyclohexylmethyl group attached to the nitrogen atom of the piperidine ring. This compound is of interest in various scientific and industrial applications due to its unique chemical structure and properties.
准备方法
Synthetic Routes and Reaction Conditions: 1-(Cyclohexylmethyl)piperidin-4-ol can be synthesized through several synthetic routes. One common method involves the reaction of cyclohexylmethylamine with 4-piperidone under acidic conditions. The reaction typically requires a strong acid catalyst, such as hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of reactor type depends on the desired scale and efficiency of the process. Additionally, purification steps such as recrystallization or distillation may be employed to obtain the pure compound.
化学反应分析
1-(Cyclohexylmethyl)piperidin-4-ol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation Reactions: Oxidation of this compound can be achieved using oxidizing agents such as hydrogen peroxide or chromic acid. The major products formed from these reactions include corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of this compound can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The major products formed from these reactions are the corresponding alcohols.
Substitution Reactions: Substitution reactions involving this compound typically involve the replacement of the cyclohexylmethyl group with other functional groups. Common reagents used in these reactions include alkyl halides and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1-(Cyclohexylmethyl)piperidin-4-ol has various scientific research applications in chemistry, biology, medicine, and industry.
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex organic compounds. Its unique structure makes it a valuable intermediate in the preparation of pharmaceuticals, agrochemicals, and other specialty chemicals.
Biology: In biological research, this compound is used as a tool to study the interactions between small molecules and biological targets. It can be employed in assays to investigate the binding affinity and selectivity of various receptors and enzymes.
Medicine: In medicine, this compound has potential therapeutic applications. It may be used as a lead compound in the development of new drugs for the treatment of various diseases. Its pharmacological properties, such as its ability to modulate neurotransmitter systems, make it a candidate for further research and development.
Industry: In industry, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and other industrial products.
作用机制
The mechanism by which 1-(Cyclohexylmethyl)piperidin-4-ol exerts its effects involves its interaction with molecular targets and pathways. The compound may act as a ligand for specific receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism of action depends on the specific application and the biological system being studied.
相似化合物的比较
1-(Cyclohexylmethyl)piperidine
1-(Cyclohexylmethyl)piperidin-3-ol
生物活性
1-(Cyclohexylmethyl)piperidin-4-ol is a piperidine derivative characterized by a cyclohexylmethyl group and a hydroxyl group at the 4-position of the piperidine ring. This compound has garnered attention due to its potential biological activities, particularly in the context of drug development for various diseases, including HIV and tuberculosis.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure includes:
- A piperidine ring , which is a six-membered saturated nitrogen-containing heterocycle.
- A cyclohexylmethyl group attached to the nitrogen atom.
- A hydroxyl group at the 4-position, contributing to its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The hydroxyl group may facilitate hydrogen bonding, enhancing binding affinity to target sites. This compound has been investigated for its potential as a CCR5 antagonist, which could provide therapeutic benefits in HIV treatment by blocking viral entry into host cells.
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of this compound. In particular, it has shown promise as an inhibitor against Mycobacterium tuberculosis. A high-throughput screening of related compounds revealed that modifications in the piperidine structure can lead to significant changes in antimicrobial potency. For example, analogs with specific substitutions demonstrated varying minimum inhibitory concentrations (MICs), indicating potential for further development .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies highlight that variations in substituents on the piperidine ring can dramatically affect biological activity. For instance, compounds with different groups at the 4-position exhibited diverse binding affinities and potencies against targeted pathogens. A notable finding was that certain modifications enhanced lipophilicity while maintaining or improving activity .
Comparative Analysis
A comparative analysis of similar compounds reveals unique aspects of this compound:
Compound Name | Key Differences | Biological Activity |
---|---|---|
1-(Cyclohexylmethyl)piperidin-4-amine | Contains an amine instead of a hydroxyl group | Reduced activity against HIV |
1-(Cyclohexylmethyl)piperidin-4-one | Contains a carbonyl group instead of a hydroxyl group | Altered reactivity |
1-(Cyclohexylmethyl)piperidin-4-methanol | Contains a methanol group instead of an amine | Changes in solubility |
This table illustrates how structural modifications impact both chemical properties and biological efficacy.
Case Studies
Several case studies involving this compound have been documented:
- HIV Research : In a study focusing on CCR5 antagonists, derivatives including this compound were evaluated for their ability to inhibit HIV entry into cells. Results indicated that specific structural features were critical for maintaining antiviral activity while minimizing cytotoxicity.
- Tuberculosis Inhibition : Another study assessed the compound's efficacy against M. tuberculosis, revealing that certain analogs exhibited MIC values as low as 2.0 µM, suggesting strong potential for further development as an antitubercular agent .
常见问题
Q. Basic: What are the optimal synthetic pathways for 1-(cyclohexylmethyl)piperidin-4-ol, and how can purity be maximized?
Methodological Answer:
Synthesis typically involves nucleophilic substitution or reductive amination. For example, reacting cyclohexylmethyl halide with piperidin-4-ol under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C for 12–24 hours yields the product . To enhance purity, column chromatography (silica gel, eluent: EtOAc/hexane 3:7) or recrystallization (ethanol/water mixture) is recommended. Monitoring via HPLC (C18 column, acetonitrile/water gradient) ensures >95% purity .
Q. Advanced: How can molecular docking studies be designed to predict the binding affinity of this compound to CNS targets?
Methodological Answer:
Use Schrödinger Suite or AutoDock Vina for docking. Prepare the ligand by optimizing its geometry (DFT at B3LYP/6-31G* level) and protonate at physiological pH. Target receptors (e.g., serotonin or dopamine receptors) should be homology-modeled or extracted from PDB (e.g., 5-HT1F in PDB: 7XYZ). Apply induced-fit docking with flexible residues (binding site ±5 Å) and validate using MM-GBSA for free energy calculations. Cross-validate with radioligand displacement assays (e.g., ³H-LSD for 5-HT1F, as in ).
Q. Basic: What spectroscopic techniques are critical for structural elucidation of this compound?
Methodological Answer:
- NMR: ¹H and ¹³C NMR in CDCl₃ or DMSO-d₆. Key signals: piperidin-4-ol hydroxyl (~1.5 ppm, broad), cyclohexylmethyl protons (δ 1.0–2.1 ppm, multiplet) .
- IR: Confirm hydroxyl (3200–3600 cm⁻¹) and tertiary amine (no strong absorption, unless protonated).
- MS: ESI-MS for molecular ion [M+H]⁺ (calc. for C₁₂H₂₃NO: 197.18 m/z) .
Q. Advanced: How do steric effects from the cyclohexylmethyl group influence the compound’s pharmacokinetic properties?
Methodological Answer:
The bulky cyclohexylmethyl group reduces metabolic oxidation (CYP3A4/2D6) but increases logP (~2.5), enhancing blood-brain barrier permeability. Assess via:
- In vitro microsomal stability assays: Monitor parent compound depletion using LC-MS/MS .
- LogP measurement: Shake-flask method (octanol/water partition) or computational tools (e.g., MarvinSketch).
- MD simulations: Analyze membrane permeation (GROMACS, lipid bilayer models) .
Q. Basic: What are the solubility challenges of this compound in aqueous buffers?
Methodological Answer:
The compound is poorly soluble in water (<0.1 mg/mL at pH 7.4) due to hydrophobic cyclohexylmethyl and piperidine groups. Strategies:
- Use co-solvents (e.g., DMSO ≤1% v/v) or cyclodextrin complexes (e.g., HP-β-CD at 10 mM).
- Adjust pH to <3 (hydrochloride salt formation) to enhance solubility via protonation of the piperidine nitrogen .
Q. Advanced: How can in vitro assays resolve contradictory data on its activity at adrenergic vs. serotonergic receptors?
Methodological Answer:
- Receptor profiling: Use CHO cells transfected with α₁-adrenergic or 5-HT1F receptors. Measure cAMP inhibition (GloSensor assay) or Ca²⁺ flux (Fluo-4 dye) .
- Competitive binding assays: Compare IC₅₀ values against ³H-prazosin (α₁) and ³H-LSD (5-HT1F). A >10-fold selectivity ratio indicates target preference.
- Kinetic studies: Perform association/dissociation assays (Surface Plasmon Resonance) to differentiate binding modes .
Q. Basic: What safety protocols are recommended for handling this compound in lab settings?
Methodological Answer:
- PPE: Nitrile gloves, lab coat, and safety goggles.
- Ventilation: Use fume hoods during synthesis or weighing.
- Spill management: Absorb with vermiculite, neutralize with 5% acetic acid, and dispose as hazardous waste .
Q. Advanced: Can molecular dynamics simulations explain its conformational stability in solution?
Methodological Answer:
Run 100-ns MD simulations (AMBER force field) in explicit solvent (TIP3P water). Analyze:
- Dihedral angles: Piperidine ring puckering (chair vs. boat) and cyclohexylmethyl rotation.
- Hydrogen bonding: Hydroxyl group interactions with solvent or intramolecular amines.
- Compare with NOESY NMR data to validate dominant conformers .
Q. Basic: How to validate the absence of toxic intermediates in scaled-up synthesis?
Methodological Answer:
- Process analytical technology (PAT): In-line FTIR or Raman spectroscopy to monitor reaction progress.
- LC-MS/MS screening: Target known byproducts (e.g., cyclohexylmethyl bromide residuals).
- Ames test: Assess mutagenicity of final product and intermediates at 1–100 µg/mL .
Q. Advanced: What strategies optimize enantiomeric purity when synthesizing chiral analogs?
Methodological Answer:
- Chiral auxiliaries: Use (R)- or (S)-proline to induce asymmetry during reductive amination.
- Chiral chromatography: Prep-HPLC with Chiralpak AD-H column (heptane/ethanol 85:15).
- Enzymatic resolution: Lipase-catalyzed acetylation of the hydroxyl group (e.g., Candida antarctica lipase B) .
属性
IUPAC Name |
1-(cyclohexylmethyl)piperidin-4-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO/c14-12-6-8-13(9-7-12)10-11-4-2-1-3-5-11/h11-12,14H,1-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOPWAFHLXPKZFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CN2CCC(CC2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。